molecular formula C19H23NO3 B2949622 Methyl 3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate CAS No. 2418733-60-3

Methyl 3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate

Cat. No.: B2949622
CAS No.: 2418733-60-3
M. Wt: 313.397
InChI Key: WDTLEXQMBJNBNQ-UHFFFAOYSA-N
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Description

Methyl 3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate is a complex organic compound that features a naphthalene ring system, an aziridine ring, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the aziridine ring through the reaction of an appropriate amine with an epoxide. The naphthalene ring system is then introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . The final step involves the esterification of the carboxylic acid group to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

Methyl 3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate is unique due to the combination of its aziridine ring and naphthalene ring system, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-13(2)10-20-11-16(20)12-23-18-9-15-7-5-4-6-14(15)8-17(18)19(21)22-3/h4-9,13,16H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTLEXQMBJNBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC1COC2=CC3=CC=CC=C3C=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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